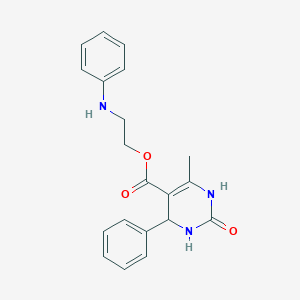
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, also known as TATP, is a heterocyclic compound with a pyrimidine ring structure. TATP has gained significant attention in the scientific community due to its potential applications in drug development and research.
Mécanisme D'action
The mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and apoptosis. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
Effets Biochimiques Et Physiologiques
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid peptides, and inhibit the activity of acetylcholinesterase. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is also relatively easy to synthesize, which makes it a useful compound for research purposes. However, one limitation of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine. One area of interest is the development of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine analogs with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, which may lead to the development of novel therapeutic agents. Additionally, further studies are needed to investigate the potential toxicity of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine and its analogs, which may have implications for their use in drug development.
Méthodes De Synthèse
The synthesis of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyrimidine-2,5-dione with beta-anilinoethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methyl isocyanate to yield 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine.
Applications De Recherche Scientifique
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
Propriétés
Numéro CAS |
102207-80-7 |
|---|---|
Nom du produit |
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine |
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-anilinoethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-14-17(18(23-20(25)22-14)15-8-4-2-5-9-15)19(24)26-13-12-21-16-10-6-3-7-11-16/h2-11,18,21H,12-13H2,1H3,(H2,22,23,25) |
Clé InChI |
GONLRMKWWVKHAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
Autres numéros CAS |
102207-80-7 |
Synonymes |
2-anilinoethyl 4-methyl-2-oxo-6-phenyl-3,6-dihydro-1H-pyrimidine-5-car boxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




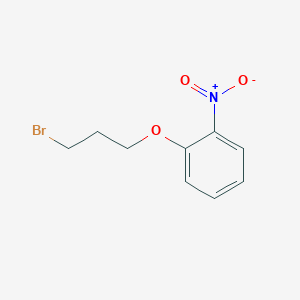
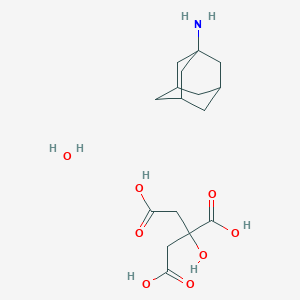
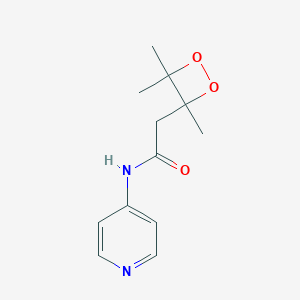
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
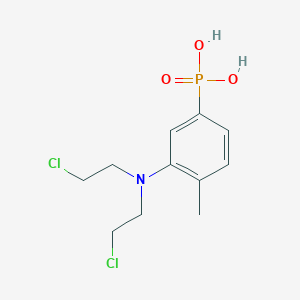
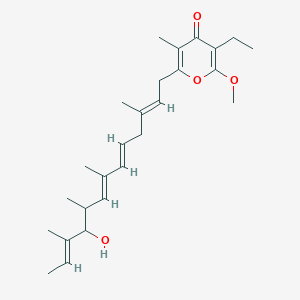

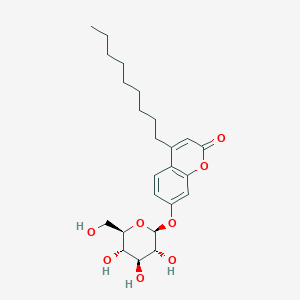

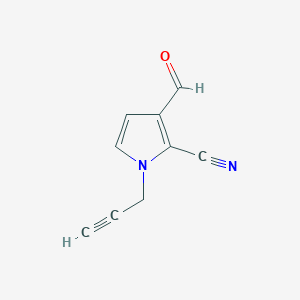

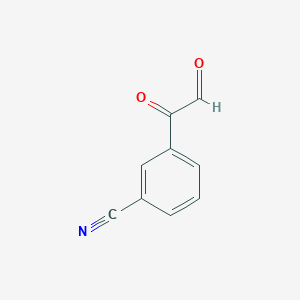
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)